molecular formula C10H22N2O2 B2967293 Tert-butyl N-[3-(methylamino)butyl]carbamate CAS No. 1782475-64-2

Tert-butyl N-[3-(methylamino)butyl]carbamate

Cat. No.: B2967293
CAS No.: 1782475-64-2
M. Wt: 202.298
InChI Key: RDMLKVWMUSZEGD-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(methylamino)butyl]carbamate (CAS 1782475-64-2) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. This compound features a primary amine group protected by a tert-butoxycarbonyl (Boc) group, a cornerstone of modern synthetic strategy. The Boc protecting group is highly stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions, allowing for selective deprotection in complex multi-step syntheses . With a molecular formula of C 10 H 22 N 2 O 2 and a molecular weight of 202.29-202.30 g/mol, this reagent serves as a versatile building block for constructing more complex molecules, particularly in the development of pharmaceuticals and bioactive compounds . Its structure, containing both a protected secondary amine and a primary amine, makes it a valuable precursor for introducing a 3-(methylamino)butyl moiety into target structures. The product is specified with a purity of 95% and is typically supplied as a liquid or solid. Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(11-5)6-7-12-9(13)14-10(2,3)4/h8,11H,6-7H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMLKVWMUSZEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782475-64-2
Record name tert-butyl N-[3-(methylamino)butyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(methylamino)butyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(methylamino)butylamine. The reaction is carried out under basic conditions, often using sodium carbonate or potassium carbonate as the base. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(methylamino)butyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[3-(methylamino)butyl]carbamate is a versatile compound with applications in chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis, particularly for creating carbamate-protected amines. It is also employed in studying enzyme mechanisms and as a substrate in biochemical assays, with potential uses in drug development as a prodrug for delivering active amines.

Scientific Research Applications

This compound's applications span multiple scientific disciplines:

  • Chemistry It serves as a reagent in organic synthesis, mainly in the formation of carbamate-protected amines.
  • Biology It is used in studying enzyme mechanisms and as a substrate in biochemical assays.
  • Medicine It is investigated for potential use in drug development, particularly as a prodrug for delivering active amines.
  • Industry It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized using agents like hydrogen peroxide or potassium permanganate, typically in aqueous or organic solvents. Oxidation leads to the formation of corresponding N-oxide derivatives.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran, resulting in the formation of amine derivatives.
  • Substitution It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under mild conditions to prevent decomposition, leading to the formation of substituted carbamates.

Case Studies

  • Neuroprotection in Cell Models: Carbamate derivatives, including this compound, have been evaluated for their protective effects on neuronal cells exposed to amyloid-beta, indicating potential neuroprotective applications.
  • Lacosamide Synthesis: Tert-butyl carbamate derivatives are used as synthetic intermediates for lacosamide, a drug used to treat seizures . (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate can be used in the synthetic drug scheme for lacosamide .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methylamino)butyl]carbamate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing hydrolysis to release the active amine. This process is facilitated by the presence of specific enzymes that recognize the carbamate moiety .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Type Melting Point (°C) Yield (%) Key Feature
Target Compound C₁₁H₂₃N₂O₂ 215.31 Linear aliphatic Not reported - High synthetic versatility
tert-Butyl 3-(methylamino)propylcarbamate C₁₀H₂₁N₂O₂ 201.28 Shorter chain Not reported 95 Enhanced solubility
Compound 13j () C₂₃H₂₆BrN₃O₄ 512.38 Bromophenyl 121–122 59 Antimicrobial activity
QC-2887 () C₁₀H₁₉N₂O₂ 199.27 Azetidine ring Not reported 95 Conformational rigidity

Table 2: Functional Group Impact on Properties

Substituent Type Example Compound Effect on Properties
Fluorinated alkyl Pentafluoro analog ↑ Metabolic stability, ↓ polarity
Aromatic (benzimidazolone) Compound in ↑ Antimicrobial activity, ↑ melting point (126–128°C)
Cyclic (piperidine) Quinolone derivative Chair conformation stabilizes structure; ↑ biological activity
Alkynyl Compound 58 () ↑ Reactivity in click chemistry; 79% synthesis yield

Biological Activity

Tert-butyl N-[3-(methylamino)butyl]carbamate is a compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, which provides steric hindrance, and a carbamate functional group. The molecular formula is C10H22N2O2C_{10}H_{22}N_{2}O_{2}, with a molecular weight of 202.30 g/mol. Its structure can be represented as follows:

tert butyl N 3 methylamino butyl carbamate\text{tert butyl N 3 methylamino butyl carbamate}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. The precise mechanisms remain under investigation, but initial studies suggest that it may influence signaling pathways relevant to metabolic and neuroprotective effects.

Enzyme Inhibition

Research has indicated that this compound can inhibit certain enzymes, which is crucial for developing therapeutic agents. For instance, studies have shown that similar carbamate derivatives exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, potentially impacting conditions like depression and anxiety.

Neuroprotective Effects

In vitro studies have demonstrated that compounds structurally related to this compound provide neuroprotective benefits against oxidative stress. These compounds have been observed to reduce levels of reactive oxygen species (ROS) in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Neuroprotection in Cell Models :
    A study evaluated the protective effects of carbamate derivatives on neuronal cells exposed to amyloid-beta peptides. The results indicated a significant reduction in cell death and oxidative damage, highlighting the compound's potential for treating Alzheimer's disease .
  • Enzyme Interaction Studies :
    Another investigation focused on the interaction of this compound with acetylcholinesterase (AChE). The compound demonstrated moderate inhibition of AChE activity, which is relevant for developing treatments for cognitive disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
tert-butyl N-[3-(methylamino)propyl]carbamatePropyl derivativeModerate enzyme inhibition
tert-butyl N-[3-(methylamino)cyclobutyl]carbamateCyclobutyl derivativeSignificant neuroprotective effects
tert-butyl N-[3-(methylcarbamoyl)propyl]carbamateCarbamoyl derivativeNotable enzyme inhibition

Q & A

How can the stability of Tert-butyl N-[3-(methylamino)butyl]carbamate under various experimental conditions be systematically evaluated?

Answer:
Stability evaluation requires a multi-modal approach:

  • Thermal Stability: Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures and exothermic events under controlled heating rates .
  • pH Sensitivity: Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C, monitoring via HPLC or LC-MS for hydrolysis products (e.g., tert-butanol, methylamine derivatives) .
  • Solvent Effects: Test solubility and stability in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., toluene) using NMR to track structural integrity over time .
  • Light Sensitivity: Expose samples to UV/visible light (ICH Q1B guidelines) and analyze photodegradation products via mass spectrometry .

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